2-(1-Adamantylsulfanyl)acetonitrile
Description
2-(1-Adamantylsulfanyl)acetonitrile is a nitrile derivative featuring a sulfanyl (thioether) bridge connecting an adamantane moiety to an acetonitrile group. The adamantane core, a rigid tricyclic hydrocarbon, imparts exceptional steric bulk and lipophilicity, which influence the compound’s solubility, stability, and reactivity. This structure is of interest in medicinal chemistry and materials science due to adamantane’s ability to enhance bioavailability and thermal resistance in polymers .
Properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAGDKWNSOZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylsulfanyl)acetonitrile typically involves the reaction of 1-adamantylthiol with chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom of the chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-(1-Adamantylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylsulfanyl)acetonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-(1-Adamantylsulfanyl)acetonitrile
- Structure : Adamantyl (tricyclo[3.3.1.1³,⁷]decane) group linked via a sulfanyl bridge to acetonitrile.
- Key Features: High rigidity, non-polar character, and strong C–S bond stability.
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile (CAS 1461713-49-4)
- Structure : Benzylsulfanyl group attached to a cyclopentyl ring, connected to acetonitrile .
- Key Differences: Aromatic vs.
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid
- Structure : Sulfanyl-linked imidazole heterocycle with a carboxylic acid group .
- Key Differences :
- Heteroatoms : Imidazole’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike adamantane’s purely hydrocarbon framework.
- Acid Functionality : The carboxylic acid group introduces pH-dependent solubility and reactivity.
Physical and Electronic Properties
- Electronic Structure :
Reactivity and Stability
Adamantyl Influence :
Benzylsulfanyl vs. Imidazole Derivatives :
- Oxidation Sensitivity : Benzylsulfanyl groups may oxidize to sulfoxides/sulfones under mild conditions, while imidazole derivatives are prone to tautomerization and metal coordination .
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